3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused with a pyrazine ring. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where enantiopure α-amino acids are coupled with N-Boc-2-iodoanilines, followed by cyclization to form the quinoxaline core . Another approach is the Michael addition/cyclization cascade, which allows for the formation of the quinoxaline ring system under mild conditions . Industrial production methods may involve multicomponent couplings or photochemical reduction techniques to achieve high yields and purity .
Chemical Reactions Analysis
3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-diones under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or reduce inflammation by modulating inflammatory pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can be compared with other quinoxaline derivatives, such as:
3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: This compound has similar antiviral properties but differs in its substitution pattern.
3,4-dihydroquinoxalin-2-ones: These compounds share the quinoxaline core but have different substituents, leading to variations in their biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and can be used for similar therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-7-6-8-15(13-14)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANOOWYIWFPNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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